molecular formula C21H27N3O3S2 B2571909 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 888412-09-7

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2571909
CAS No.: 888412-09-7
M. Wt: 433.59
InChI Key: BUWODHPYLQLWDI-UHFFFAOYSA-N
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Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.59. The purity is usually 95%.
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Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structural features enable it to interact with various biological targets, making it a subject of interest for exploring its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O4SC_{22}H_{28}N_{4}O_{4}S, and it has a molecular weight of 484.6 g/mol. The compound features a piperidine ring, a sulfonyl group, and a benzothiazole moiety, contributing to its diverse chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC22H28N4O4S
Molecular Weight484.6 g/mol
CAS Number955244-30-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or receptor binding, leading to various biological responses. The sulfonyl and piperidine groups are thought to facilitate interactions through hydrogen bonding and hydrophobic effects.

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on related molecules have shown inhibition of viral replication in cell culture models, particularly against coronaviruses like SARS-CoV and MERS-CoV. Compounds that inhibit viral entry or replication pathways could be explored further for therapeutic applications against viral infections .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The benzothiazole moiety is often associated with anticancer activity due to its ability to interact with DNA or cellular signaling pathways .

Antimicrobial Effects

The potential antimicrobial activity of this compound has also been noted. The presence of the piperidine ring and sulfonyl group may enhance interactions with bacterial enzymes or cell membranes, leading to inhibitory effects on bacterial growth. Further investigations are warranted to establish its efficacy against specific microbial strains .

Study 1: Antiviral Screening

In a screening study involving FDA-approved compounds, several derivatives were identified that inhibited MERS-CoV replication at low micromolar concentrations (EC50 values ranging from 3 to 8 μM). This highlights the potential for compounds structurally related to this compound to serve as antiviral agents .

Study 2: Anticancer Mechanisms

A recent investigation into related benzothiazole derivatives revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that the incorporation of similar structural elements into new compounds could enhance anticancer efficacy .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-2-16-7-5-6-14-24(16)29(26,27)17-12-10-15(11-13-17)20(25)23-21-22-18-8-3-4-9-19(18)28-21/h10-13,16H,2-9,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWODHPYLQLWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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